(R)-Prunasin Tetraacetate

Descripción

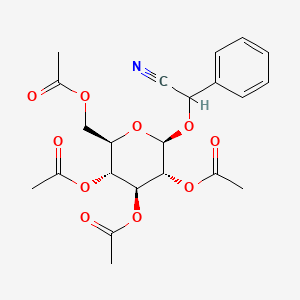

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-[cyano(phenyl)methoxy]oxan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25NO10/c1-12(24)28-11-18-19(29-13(2)25)20(30-14(3)26)21(31-15(4)27)22(33-18)32-17(10-23)16-8-6-5-7-9-16/h5-9,17-22H,11H2,1-4H3/t17?,18-,19-,20+,21-,22-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTSUMWNLKZZILY-XKYVVYCSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)OC(C#N)C2=CC=CC=C2)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC(C#N)C2=CC=CC=C2)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25NO10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80858349 | |

| Record name | Phenyl[(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)oxy]acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80858349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

463.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60981-47-7 | |

| Record name | Phenyl[(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)oxy]acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80858349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for R Prunasin Tetraacetate

Chemical Synthesis from Prunasin (B192207) Precursors

The most direct method for preparing (R)-Prunasin Tetraacetate is through the acetylation of its natural precursor, (R)-Prunasin. This process involves the esterification of the four free hydroxyl groups on the glucose unit of prunasin.

The standard procedure for acetylating (R)-Prunasin involves treating the compound with an acetylating agent in the presence of a base. A common reagent combination is acetic anhydride (B1165640) with pyridine (B92270) or a similar amine base. The base acts as a catalyst and scavenges the acetic acid byproduct.

A crucial aspect of this synthesis is maintaining the stereochemical integrity of the chiral center at the benzylic position (C-2 of the mandelonitrile (B1675950) moiety). (R)-Prunasin possesses the (R) configuration at this carbon. This center is susceptible to epimerization, particularly under basic conditions, which would lead to the formation of its diastereomer, (S)-Sambunigrin Tetraacetate. Research on the deprotection of acetylated cyanogenic glucosides has shown that basic catalysts can cause epimerization at the benzylic position. tandfonline.com Therefore, controlling the reaction conditions during acetylation is paramount to prevent the loss of stereochemical purity in the final product. Mild conditions and careful selection of the base and solvent system are necessary to minimize this risk.

Optimizing the acetylation reaction is essential for maximizing the yield and ensuring the high purity of this compound. Key parameters for optimization include the choice of acetylating agent (e.g., acetic anhydride vs. acetyl chloride), the catalyst, solvent, reaction temperature, and time. The goal is to achieve complete acetylation of all four hydroxyl groups without causing side reactions, such as epimerization or degradation of the cyanohydrin structure.

While specific optimization studies for the acetylation of prunasin are not extensively detailed in the literature, the principles are analogous to other glycosylation and protection reactions. For instance, studies on the synthesis of prunasin itself have involved detailed optimization of the glycosylation step, where different donors, acceptors, and activators are screened to find the highest-yielding conditions. tandfonline.com A similar systematic approach would be applied to the acetylation step, using techniques like High-Performance Liquid Chromatography (HPLC) to monitor the reaction progress and quantify the yield and purity of the resulting this compound.

The following table illustrates the type of optimization data reported for a related glycosylation step in the synthesis of cyanogenic glucosides, which serves as an example of the methodical approach required.

| Entry | Glycosyl Donor | Glycosyl Acceptor | Activator | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | A₁ (1.0 eq) | 5 (1.0 eq) | AgOTf (1.0 eq) | CH₂Cl₂ | 25 | 2 |

| 2 | A₁ (1.0 eq) | TMS-ether 6 (1.0 eq) | AgOTf (1.0 eq) | CH₂Cl₂ | 25 | 25 |

| 3 | A₂ (2.0 eq) | 5 (1.0 eq) | BF₃·OEt₂ (2.0 eq) | Ether | -10 | 65 |

| 4 | A₂ (2.0 eq) | TMS-B₅ (1.0 eq) | BF₃·OEt₂ | -50 to 20 | -50 to 20 | 82 |

Table Notes: A₁ = 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide; A₂ = O-(2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl)trichloroacetimidate. This table is illustrative of the optimization process.

Alternative Synthetic Routes for Analogous Cyanogenic Glucoside Derivatives

While acetylation of natural prunasin is direct, it relies on the availability of the precursor. Alternative, fully synthetic routes build the entire molecule from simpler starting materials. These methods often produce the acetylated cyanogenic glucoside directly, which can then be deprotected if the natural form is desired.

One facile and high-yield approach involves the glycosylation of an α-hydroxyamide followed by dehydration. tandfonline.comoup.comnih.gov In this strategy, an O-(2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl)trichloroacetimidate donor is coupled with an optically active α-hydroxyamide acceptor. tandfonline.com The resulting glycosylated amide is then dehydrated using an "activated" DMSO species to form the cyanohydrin, yielding the acetylated cyanogenic glucoside. tandfonline.com This method has been successfully used for (R)-prunasin, linamarin (B1675462), and (S)-heterodendrin, demonstrating its versatility. tandfonline.comnih.gov

Another powerful and stereocontrolled method has been developed to circumvent issues of base-sensitivity and epimerization. acs.org This approach involves the initial protection of the cyanohydrin's hydroxyl group as a trimethylsilyl (B98337) (TMS) ether. This O-trimethylsilylated cyanohydrin is then subjected to glucosylation using a fully acetylated glucopyranosyl fluoride (B91410) donor, promoted by boron trifluoride–diethyl etherate (BF₃·OEt₂). acs.org This reaction typically produces a separable mixture of the (R) and (S) epimers of the acetylated cyanogenic glucoside. The final deprotection is carried out under acidic conditions, which preserves the stereochemistry of the cyanohydrin center. acs.org This method is general and has been applied to the synthesis of dhurrin, taxiphyllin, prunasin, and sambunigrin. acs.org

| Method | Key Reagents | Key Intermediate | Advantages | Reference |

|---|---|---|---|---|

| Koenigs-Knorr (Classical) | Acetylated glycosyl bromide, silver salt | Glycosyl ester | Historically significant | tandfonline.com |

| Trichloroacetimidate Method | O-acetylated glucosyl trichloroacetimidate, α-hydroxyamide | Glycosylated amide | High yield, facile 3-step process | tandfonline.comoup.com |

| Silylated Cyanohydrin Method | O-acetylated glucosyl fluoride, O-silylated cyanohydrin, BF₃·OEt₂ | O-silylated cyanohydrin | Stereocontrolled, avoids basic conditions, general applicability | acs.org |

Scale-Up Considerations for Research Applications

Transitioning the synthesis of this compound from a small-scale laboratory procedure to a larger scale suitable for extensive research applications presents several challenges. The efficiency, cost-effectiveness, and safety of the chosen synthetic route become critical.

Key considerations for scale-up include:

Reagent Cost and Availability: The cost of the glycosyl donor, acceptor, and activating agents can be prohibitive at a larger scale. Readily available starting materials are preferred.

Purification: Chromatographic purification, while effective at the milligram scale, can become a bottleneck when producing gram quantities. Developing crystallization protocols or using more scalable chromatographic techniques is often necessary.

Reaction Control: Maintaining optimal temperature and mixing in larger reaction vessels is crucial to ensure consistent yield and purity and to manage any potential exotherms.

Stereochemical Purity: Ensuring that epimerization is suppressed at a larger scale is vital. The use of methods specifically designed to avoid harsh basic or acidic conditions that can compromise stereocenters is advantageous. acs.org

Convenient, multi-gram scale syntheses of related biosynthetic intermediates have been developed, demonstrating that with careful planning and process optimization, it is feasible to produce these complex molecules in the quantities required for in-depth research. nih.gov

Enzymology and Biochemical Interactions Relevant to Prunasin

Mechanistic Investigations of Prunasin (B192207) as a DNA Polymerase β Inhibitor

Beyond its role in plant metabolism, prunasin has been identified as a novel and specific inhibitor of DNA polymerase β (pol β), a key enzyme in the base excision repair (BER) pathway required for DNA maintenance. jst.go.jpresearchgate.netchemfaces.com

Studies using isolated rat DNA polymerase β have demonstrated that (R)-prunasin inhibits its activity with a reported IC₅₀ value of 98 µM. chemicalbook.comchemfaces.comtandfonline.com The inhibition is highly specific; prunasin shows little to no effect on the activities of other DNA polymerases such as calf DNA polymerase α, plant DNA polymerases, or prokaryotic DNA polymerases. jst.go.jpresearchgate.net

Kinetic analyses have been performed to elucidate the mechanism of inhibition. These studies indicate that prunasin acts as a competitive inhibitor with respect to the DNA template-primer and a non-competitive inhibitor with respect to the dNTP substrate. portlandpress.comtandfonline.com This suggests that prunasin interferes with the binding of the DNA substrate to the polymerase.

Table 2: Inhibition of DNA Polymerase β by (R)-Prunasin

| Parameter | Value / Finding | Source(s) |

| Target Enzyme | DNA Polymerase β (pol β) | jst.go.jpresearchgate.net |

| IC₅₀ Value | 98 µM (for rat pol β) | chemicalbook.comchemfaces.comtandfonline.com |

| Specificity | Does not significantly inhibit DNA polymerase α, plant polymerases, or prokaryotic polymerases. | jst.go.jpresearchgate.net |

| Kinetic Analysis (vs. DNA Template) | Competitive Inhibition | portlandpress.comtandfonline.com |

| Kinetic Analysis (vs. dNTP Substrate) | Non-competitive Inhibition | portlandpress.comtandfonline.com |

The inhibitory effect of prunasin on DNA polymerase β has been explored in non-clinical cellular models to understand its impact on DNA repair. In one study, Chinese Hamster Ovary (CHO) cells were treated with the antiviral drug ganciclovir (B1264) (GCV), which can be incorporated into DNA and cause damage. When these cells were co-treated with prunasin, the cytotoxic effects of GCV were enhanced. This potentiation of cytotoxicity was observed in cells with functional DNA polymerase β but not in cells deficient in the enzyme. These findings indicate that by inhibiting DNA polymerase β, prunasin disrupts the base excision repair pathway, preventing the cell from effectively repairing GCV-induced DNA damage and thereby impacting DNA replication and cell viability.

Potential Interactions of (R)-Prunasin Tetraacetate with Enzymes

This compound is a synthetic derivative of prunasin where the four hydroxyl groups on the glucose moiety have been acetylated. This modification makes the compound more soluble in organic solvents and is often used as a strategy in the chemical synthesis of prunasin and its analogs. chemicalbook.com

There is currently no direct research detailing the specific interactions of this compound with enzymes. However, based on the principles of biochemistry and studies of similar compounds, a primary interaction can be proposed. In a biological system, the acetyl groups of the tetraacetate are likely to be targets for hydrolysis by ubiquitous enzymes known as carbohydrate esterases (CEs) or other non-specific esterases. jst.go.jp These enzymes are known to catalyze the deacetylation of various acetylated sugars and polysaccharides. tandfonline.com

This enzymatic deacetylation would remove the four acetyl groups, releasing the parent compound, (R)-prunasin. Once released, the now-active (R)-prunasin would be available to interact with enzymes as detailed in the sections above, namely undergoing hydrolysis by β-glucosidases or inhibiting DNA polymerase β. megazyme.comchemfaces.comtandfonline.com Therefore, this compound can be considered a prodrug or precursor that requires enzymatic activation via deacetylation to exert the known biological effects of (R)-prunasin.

Substrate Potential for Esterases or Deacetylating Enzymes

The structure of this compound features four acetyl groups attached via ester linkages to the hydroxyl groups of its glucose unit. For the core (R)-Prunasin structure to become biochemically active in pathways typical for cyanogenic glycosides, these acetate (B1210297) groups would need to be removed. The enzymatic cleavage of such ester bonds is catalyzed by a broad class of enzymes known as esterases (EC 3.1.1.x). nih.gov

Esterases are hydrolases that can act on a wide variety of substrates, cleaving esters into an acid and an alcohol. nih.gov It is biochemically plausible that these enzymes could hydrolyze the acetate esters on this compound, releasing acetic acid and regenerating the parent compound, (R)-Prunasin. This deacetylation would be a prerequisite for any subsequent hydrolysis of the glycosidic bond by β-glucosidases. ijism.orgnih.gov

While this de-esterification is a theoretical prerequisite for metabolism via the cyanogenesis pathway, specific research identifying enzymes that catalyze the deacetylation of this compound is not prominent in the scientific literature. The enzymes responsible for removing acetyl groups from proteins, known as histone deacetylases (HDACs), are highly specific for N-ε-acetyl lysine (B10760008) residues and are not expected to act on the O-acetyl groups of a carbohydrate. nih.gov Therefore, general carboxylesterases would be the primary candidates for this biochemical transformation.

| Compound | Required Enzyme Class for Initial Cleavage | Bond Cleaved | Resulting Products |

|---|---|---|---|

| This compound | Esterase | Ester Bond | (R)-Prunasin + Acetic Acid |

| (R)-Prunasin | β-Glucosidase (e.g., Prunasin Hydrolase) | Glycosidic Bond | Glucose + Mandelonitrile (B1675950) |

Influence on Other Biochemical Pathways

The biochemical influence of this compound is best understood by comparing its potential interactions with the known activities of its parent compound, (R)-Prunasin. The acetylation is expected to significantly modify these interactions.

Interaction with the Cyanogenesis Pathway The primary and most studied biochemical pathway for (R)-Prunasin involves its hydrolysis by specific β-glucosidases, such as prunasin hydrolase, to yield glucose and mandelonitrile. nih.govresearchgate.net Mandelonitrile subsequently decomposes, either spontaneously or via enzymatic action, to release benzaldehyde (B42025) and the respiratory toxin hydrogen cyanide (HCN). wikipedia.orgnih.gov This pathway is a defense mechanism in plants. ijism.orgresearchgate.net The presence of the four bulky acetate groups on the glucose portion of this compound would likely impose significant steric hindrance, preventing the molecule from binding to the active site of prunasin hydrolase. Therefore, the acetylation effectively "cages" the molecule, inhibiting its entry into the cyanogenesis pathway. Deacetylation by esterases, as discussed previously, would be required to unmask the prunasin structure and allow for its subsequent hydrolysis.

Interaction with DNA Polymerases Beyond its role in cyanogenesis, (R)-Prunasin has been identified as an inhibitor of specific mammalian enzymes. Research has shown that (R)-Prunasin can inhibit the activity of DNA polymerase β, an enzyme involved in the base excision repair pathway necessary for DNA maintenance and replication. caymanchem.com The inhibitory concentration for this activity was reported with an IC₅₀ value of 98 µM. caymanchem.com

The acetylation of the glucose moiety in this compound would alter the molecule's polarity and three-dimensional structure. These changes would likely affect its ability to bind to the active site of DNA polymerase β, potentially altering its inhibitory potency. However, specific studies on the inhibitory effects of the tetraacetate derivative on this or other polymerases have not been reported.

| Compound | Target Enzyme | Enzyme Function | Reported IC₅₀ | Reference |

|---|---|---|---|---|

| (R)-Prunasin | DNA Polymerase β (Rat) | DNA Base Excision Repair | 98 µM | caymanchem.com |

Influence on Metabolic Precursor Pathways In plants, the biosynthesis of (R)-Prunasin is a secondary metabolic pathway that consumes the amino acid L-phenylalanine. wikipedia.orgnih.gov The generation and degradation of prunasin can therefore influence the metabolic pools of L-phenylalanine and nitrogen. wikipedia.org Some research suggests a potential role for cyanogenic glycosides in nitrogen storage and recycling. wikipedia.orgresearchgate.net As a synthetically modified compound, this compound itself is not a direct product of these biosynthetic pathways and its presence would not directly influence the regulation of the enzymes involved in its synthesis from L-phenylalanine.

Advanced Analytical Methodologies for Cyanogenic Glucosides and Their Derivatives

Chromatographic Techniques for Separation and Quantification

Chromatography is the cornerstone of cyanogenic glucoside analysis, providing the necessary separation of individual compounds from complex mixtures. ijcrar.comtandfonline.com High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most powerful and commonly employed techniques. mdpi.com

High-Performance Liquid Chromatography (HPLC) is a widely used method for the quantification of cyanogenic glucosides like prunasin (B192207) and amygdalin. nih.gov While traditional reversed-phase C18 columns are common, they can suffer from interferences when analyzing complex plant extracts, particularly those from roots and leaves which are rich in pigments and tannins. nih.govpaperpile.com

To overcome these challenges, specialized columns containing porous graphitic carbon (PGC) as the stationary phase, such as the Hypercarb™ column, have been introduced. paperpile.com PGC is extremely hydrophobic and offers remarkable shape selectivity due to its flat carbon surface. nih.gov This characteristic allows for superior separation of structurally similar compounds, including the epimers of cyanogenic glucosides. nih.gov A key advantage of the PGC column is its ability to provide robust analysis of prunasin in challenging matrices like almond tree roots, showing a high correlation (>0.99) with reference methods. nih.govpaperpile.com This demonstrates the column's effectiveness in overcoming matrix effects that can compromise analytical accuracy. nih.gov

Table 1: Example HPLC Methods for Cyanogenic Glucoside Analysis

| Analyte(s) | Column Type | Mobile Phase | Detector | Reference |

|---|---|---|---|---|

| Prunasin, Amygdalin | Porous Graphitic Carbon (Hypercarb) | Acetonitrile/Water Gradient | UV | paperpile.com |

| Amygdalin, Prunasin | C18 | Ethanol/Water | MS/MS | semanticscholar.org |

| (R)-Prunasin, (S)-Prunasin (Sambunigrin) | C18 | Formic Acid in Water/Acetonitrile | MS/MS | mdpi.com |

| Amygdalin Isomers | Porous Graphitic Carbon (PGC) | Acetonitrile/Water | PDA | nih.gov |

Upon enzymatic degradation, cyanogenic glucosides break down into a sugar moiety and an unstable cyanohydrin, which further decomposes into a ketone or an aldehyde and volatile hydrogen cyanide (HCN). ijcrar.comsemanticscholar.org For instance, prunasin degrades to form benzaldehyde (B42025) and HCN. semanticscholar.orgucdavis.edu Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal technique for the analysis of these volatile breakdown products. researchgate.net

Headspace Solid-Phase Microextraction (HS-SPME) is a common sample preparation technique coupled with GC-MS for analyzing these volatiles. researchgate.net This method involves exposing a solid-phase fiber to the headspace above the sample, where volatile compounds accumulate before being thermally desorbed into the GC-MS injector. This approach has been successfully used to measure benzaldehyde concentrations in raw almond kernels, showing a positive correlation with the content of its precursor, amygdalin. researchgate.net Studies on black cherry seeds and tea leaves have also utilized GC-MS to identify benzaldehyde as the predominant aldehyde, confirming its origin from the enzymatic degradation of prunasin and amygdalin. tandfonline.comucdavis.edu The analysis of these volatile metabolites can serve as an indirect measure of the cyanogenic potential of a plant material.

Spectroscopic Approaches for Structural Elucidation

While chromatography excels at separation, spectroscopic methods are indispensable for the definitive identification and structural characterization of cyanogenic glucosides and their derivatives.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural elucidation of organic molecules, including the determination of their stereochemistry. In the context of cyanogenic glucosides, which often exist as epimers (diastereomers that differ at a single stereocenter), NMR is crucial for confirming the configuration. For example, the absolute configurations of diastereomeric phenylcyano glycosides have been determined by comparing their ¹³C NMR spectra with those of known compounds like (R)-prunasin and (S)-sambunigrin. Detailed ¹H NMR studies can also distinguish between glucosides and their alloside counterparts through the analysis of diagnostic chemical shifts of the cyanogenic methine and anomeric protons. This level of stereochemical detail is vital for understanding the biosynthesis and biological function of these compounds.

Mass Spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS) or used in tandem (MS/MS), is essential for determining the molecular weight and elemental formula of cyanogenic glucosides. Field desorption mass spectrometry can be used on underivatized cyanogenic glycosides to produce molecular ions or protonated parent compounds, providing clear molecular weight information. semanticscholar.org

Electrospray ionization (ESI) is a commonly used ionization technique for these analyses, often detecting the compounds as sodium adducts ([M+Na]⁺). mdpi.com Tandem mass spectrometry (MS/MS) provides deeper structural insights by inducing fragmentation of a selected precursor ion. The resulting fragmentation pattern is characteristic of the compound's structure. For example, the fragmentation of galloylated prunasin derivatives consistently shows losses of galloyl groups and the galloyl-glucose moiety, allowing for detailed structural characterization in complex mixtures. This technique is highly sensitive and selective, making it ideal for identifying and quantifying specific cyanogenic glucosides in various biological matrices. ijcrar.commdpi.com

Table 2: Common Mass Spectrometry Adducts and Fragments for Prunasin

| Technique | Precursor Ion (m/z) | Fragment Ions (m/z) | Interpretation | Reference |

|---|---|---|---|---|

| ESI-MS/MS | 318 [M+Na]⁺ | 156, 134 | Sodium adduct of Prunasin, fragments correspond to the aglycone and dehydrated glucose moiety. | mdpi.com |

| ESI-MSn | 448 [M+Na]⁺ | 318, 296 | Sodium adduct of Prunasin-6'-O-gallate, fragments show loss of galloyl group. |

Utilization of (R)-Prunasin Tetraacetate as an Analytical Reference Standard

The reliability of any quantitative analytical method depends on the availability of high-purity reference materials for calibration and validation. While native cyanogenic glucosides like (R)-Prunasin are available as reference standards, they can be prone to degradation. Acetylated derivatives, such as this compound, offer potential advantages in terms of stability.

This compound is the peracetylated form of (R)-Prunasin, where the four hydroxyl groups of the glucose moiety are converted to acetate (B1210297) esters. This derivatization can enhance the compound's stability by protecting the sugar hydroxyls from enzymatic or chemical degradation. Furthermore, acetylation increases the lipophilicity and volatility of the molecule, which can be advantageous for certain chromatographic techniques, particularly GC-MS, where derivatization is often a prerequisite for analysis.

Biological and Ecological Roles of Prunasin in Plant Systems

Prunasin (B192207) as a Component of Plant Chemical Defense Mechanisms

Prunasin is a key component of a two-part chemical defense system in plants. frontiersin.orgnih.gov The compound itself is not toxic but serves as a precursor to the release of hydrogen cyanide (HCN), a potent respiratory toxin, upon tissue damage. youtube.comrsc.org This process, known as cyanogenesis, is initiated when herbivory or other physical damage brings prunasin into contact with specific β-glucosidases, which are spatially separated within the intact plant tissue. youtube.comnih.gov The enzymatic hydrolysis of prunasin releases mandelonitrile (B1675950), which then rapidly decomposes to benzaldehyde (B42025) and the highly toxic hydrogen cyanide. frontiersin.orgnih.gov This release of HCN acts as a powerful deterrent to a wide range of herbivores. researchgate.netyoutube.com

The defensive role of prunasin is well-documented in its interaction with various herbivores. For generalist herbivores, the bitter taste of cyanogenic glucosides and the subsequent release of toxic HCN upon feeding can act as a strong deterrent. researchgate.netnih.gov However, some specialist insects have evolved mechanisms to overcome this defense.

A notable example is the fall webworm, Hyphantria cunea, a caterpillar that feeds on cyanogenic plants like the black cherry (Prunus serotina). cortland.edunih.gov Despite the high concentrations of prunasin in the leaves, these larvae are able to consume them without apparent harm. nih.gov Research has shown that Hyphantria cunea has developed a strategy to inhibit cyanogenesis. They achieve this by maintaining a highly alkaline environment in their foregut, which suppresses the conversion of the plant's cyanogen (B1215507) into cyanide. nih.gov This allows the caterpillar to feed on the leaves while largely avoiding the toxic effects of HCN. nih.gov While some HCN is still released, the majority of the cyanogenic potential from the ingested leaves is passed through the gut and excreted in the frass. nih.govplos.org

| Species | Plant Part | Cyanide Content (ppm) | Reference |

| Prunus serotina | Leaves | 1592 ± 276 | nih.gov |

| Hyphantria cunea | Frass | 2868 ± 552 | nih.gov |

This table illustrates the concentration of cyanide in the leaves of the host plant and the frass of the herbivore, indicating the inhibition of cyanogenesis within the insect's gut.

The concentration of prunasin in plants is not static and can be influenced by various biotic and abiotic stressors. mdpi.comnih.govmdpi.com These fluctuations are part of the plant's adaptive response to changing environmental conditions. nih.govnih.gov

Biotic stress, such as herbivore attacks and pathogen infections, can induce the production of defense compounds, including cyanogenic glucosides. uva.nl This induced defense mechanism allows the plant to allocate resources to defense only when needed. uva.nl

Abiotic stressors also play a role in modulating prunasin levels. For instance, studies on almond seedlings have investigated the effect of drought stress on prunasin content. academicjournals.org One study found that while water stress did not significantly affect the prunasin content in the leaves of various almond genotypes, it did cause a decrease in prunasin content in the roots of most genotypes studied. academicjournals.org This suggests a complex regulation of cyanogenic glucoside allocation in response to environmental pressures. The concentration of prunasin in plant tissues can also be affected by factors such as light availability and temperature. nih.gov For example, Prunus serotina has been shown to invest more nitrogen into the synthesis of prunasin under low-light conditions. nih.gov

| Genotype | Treatment | Leaf Prunasin (mg/L) | Root Prunasin (mg/L) | Reference |

| Bitter | Control | ~120 | ~750 | academicjournals.org |

| Bitter | Severe Stress | ~120 | ~450 | academicjournals.org |

| Butte | Control | ~80 | ~150 | academicjournals.org |

| Butte | Severe Stress | ~80 | ~150 | academicjournals.org |

| SH12 | Control | ~250 | ~300 | academicjournals.org |

| SH12 | Severe Stress | ~250 | ~150 | academicjournals.org |

This table shows the effect of severe water stress on the prunasin content in the leaves and roots of different almond genotypes.

Metabolic Cycling and Turnover of Cyanogenic Glucosides in Plants

Beyond their role in defense, cyanogenic glucosides like prunasin are involved in the primary metabolism of the plant. nih.gov They can function as storage forms of reduced nitrogen and carbon. nih.gov The biosynthesis and turnover of these compounds are dynamic processes, often showing diurnal regulation. nih.govresearchgate.net This means that the production and breakdown of cyanogenic glucosides can vary between day and night, allowing the plant to mobilize nitrogen and carbon as needed for growth and development. nih.govnih.gov

An endogenous turnover pathway exists that allows the plant to break down cyanogenic glucosides without the release of toxic HCN. nih.govnih.gov This pathway results in the release of ammonia (B1221849), which can then be assimilated into amino acids and other nitrogen-containing compounds. nih.govcore.ac.uk This recycling of nitrogen is particularly important in developing tissues and during specific growth stages. core.ac.ukresearchgate.net For example, in almond seedlings, the level of prunasin increases significantly in the cotyledons, stem, and leaves as the seedling develops, suggesting a mobilization and potential de novo synthesis of this compound to support growth. core.ac.uk

Ecological Significance in Plant-Insect Interactions

The presence of prunasin has profound ecological implications for the interactions between plants and insects. nih.gov As a chemical defense, it shapes the feeding behavior of herbivores, favoring those that have evolved mechanisms to tolerate or detoxify cyanogenic compounds. researchgate.netentomoljournal.com This can lead to specialization, where certain insects preferentially feed on cyanogenic plants, using the compounds as feeding stimulants or even sequestering them for their own defense against predators. researchgate.net

The release of benzaldehyde, which has a characteristic almond-like scent, along with HCN during cyanogenesis can also act as a volatile signal. cortland.edu This can attract natural enemies of the herbivores, an indirect defense mechanism that further protects the plant. youtube.com The chemical landscape created by prunasin and its breakdown products is a critical factor in the co-evolutionary arms race between plants and insects, influencing community structure and food web dynamics. nih.govmdpi.com

Synthesis and Research Applications of Prunasin Derivatives and Analogs

Design and Synthesis of Novel (R)-Prunasin Analogs for Research Probes

The design of novel analogs of natural products like (R)-Prunasin for use as research probes is a fundamental strategy in chemical biology to investigate biological pathways and identify molecular targets. nih.gov A research probe is a molecule designed to interrogate a biological system, often by incorporating a reporter tag (e.g., a fluorophore, biotin) or a reactive group for target identification. nih.gov

The design of (R)-Prunasin-based probes would typically involve three key components:

The Pharmacophore: The core (R)-Prunasin structure, which is responsible for the desired biological interaction.

The Linker: A chemical chain used to attach the pharmacophore to a reporter tag, designed to be stable and not interfere with the probe's biological activity.

The Reporter Tag: A functional moiety that enables detection or isolation of the probe and its binding partners.

While the development of specific research probes based on (R)-Prunasin is not an extensively documented field, the design principles can be applied to its structure. Modifications could be targeted at either the aglycone (mandelonitrile) portion or the glucose moiety. For instance, functional groups suitable for attaching linkers, such as an amino or carboxyl group, could be introduced on the phenyl ring. Alternatively, the hydroxyl groups of the glucose unit could be selectively modified to incorporate a tag.

The synthesis of these analogs relies on established methods of glycosylation and functional group manipulation. A common synthetic route to (R)-prunasin itself involves the coupling of the mandelonitrile (B1675950) aglycone with a protected glucose derivative. The use of a peracetylated glucose donor, such as tetra-O-acetyl-glucopyranosyl bromide, is a standard procedure. This approach necessitates a final deprotection step to yield the target glycoside. The synthesis of novel analogs would adapt this methodology, using either a modified aglycone or a modified sugar component from the outset.

Table 1: Conceptual Design of (R)-Prunasin-Based Research Probes

| Probe Component | Structural Position on (R)-Prunasin | Potential Modification / Tag | Intended Application |

|---|---|---|---|

| Pharmacophore | Core (R)-Prunasin Scaffold | - | Binds to target enzyme/receptor |

| Linker | C-4' of Phenyl Ring | Alkyl chain with terminal amine | Covalent attachment of reporter tag |

| Reporter Tag | End of Linker | Biotin | Affinity purification of binding partners |

| Reporter Tag | End of Linker | Fluorescein | Fluorescence microscopy imaging |

Structure-Activity Relationship (SAR) Studies for Biochemical Targets

Structure-Activity Relationship (SAR) studies are essential for optimizing a lead compound's biological activity by systematically modifying its chemical structure and evaluating the effects of these changes. researchgate.net For (R)-Prunasin and its analogs, the primary biochemical targets would likely be the β-glucosidases that metabolize it in plants and other organisms. frontiersin.org SAR studies would aim to identify the structural features of the prunasin (B192207) molecule that are critical for enzyme recognition and catalysis.

Currently, there is a limited body of published research focused on the systematic SAR of novel synthetic (R)-Prunasin analogs. Such studies would involve synthesizing a library of related compounds and testing their activity as substrates or inhibitors of target enzymes. Key structural questions to be addressed in a hypothetical SAR study would include:

The Role of the Nitrile Group: Is the cyano (-C≡N) group essential for activity? Replacing it with other small electron-withdrawing groups (e.g., -NO₂, -CF₃) could clarify its role in binding or catalysis.

Aromatic Ring Substitution: What is the effect of adding substituents (e.g., hydroxyl, methoxy, halogen) to the phenyl ring? This could probe the steric and electronic requirements of the enzyme's active site.

Stereochemistry of the Aglycone: The natural form is the (R)-epimer at the cyanohydrin carbon. Synthesizing and testing the (S)-epimer would determine the stereochemical preference of the target.

The Glycosidic Linkage: How does changing the anomeric configuration (from β to α) or the sugar itself (e.g., replacing glucose with xylose or mannose) affect activity?

Table 2: Hypothetical SAR Modifications of the (R)-Prunasin Scaffold

| Modification Site | Structural Change | Expected Impact on Biochemical Interaction |

|---|---|---|

| Phenyl Ring | Addition of electron-withdrawing groups | May alter binding affinity through electronic effects. |

| Phenyl Ring | Addition of bulky groups | May decrease activity due to steric hindrance in the active site. |

| Cyanohydrin Carbon | Inversion of stereochemistry (R to S) | Likely to significantly reduce or abolish activity due to loss of specific interactions. |

| Glucose Moiety | Removal of hydroxyl groups | Would likely decrease binding affinity by removing key hydrogen bonding interactions. |

| Glycosidic Bond | Change from β- to α-linkage | Expected to prevent enzymatic hydrolysis by specific β-glucosidases. |

Utilization in Bioorthogonal Chemistry or Conjugation Strategies

Bioorthogonal chemistry encompasses chemical reactions that can be performed in a living biological system without interfering with native biochemical processes. nih.govresearchgate.net These reactions typically involve pairs of mutually reactive functional groups that are abiotic in nature, such as azides and alkynes in "click chemistry." researchgate.net For a molecule like (R)-Prunasin to be used in such strategies, it must first be derivatized to include one of these bioorthogonal handles.

The application of (R)-Prunasin derivatives in bioorthogonal chemistry is not yet a well-established field of research. However, the potential exists to create functionalized analogs for various applications. For example, an (R)-Prunasin analog containing an azide (B81097) or alkyne group could be synthesized. This probe could be administered to a biological system, and its metabolic fate or localization could be tracked by reacting it with a complementary probe.

Potential Conjugation Strategies:

Click Chemistry: An azide-modified prunasin analog could be synthesized and introduced into cells. After a period of incubation, a fluorescently-tagged alkyne could be added, which would covalently link to the prunasin analog wherever it is located, allowing for visualization.

Antibody-Drug Conjugation: While speculative, a prunasin derivative could be designed as a payload and attached to a monoclonal antibody via a bioorthogonal linker. This would theoretically allow for targeted delivery of the cyanogenic glycoside to specific cells, such as cancer cells.

The synthesis of these modified prunasins would require multi-step organic synthesis to incorporate the necessary bioorthogonal functional group while preserving the core structure required for biological recognition.

Development of (R)-Prunasin Tetraacetate as a Research Tool

This compound is the peracetylated form of (R)-Prunasin, where the four hydroxyl groups of the glucose moiety are converted to acetate (B1210297) esters. This derivative plays a critical role as a key intermediate in the chemical synthesis of (R)-Prunasin and its analogs. The acetate groups serve as protecting groups for the hydroxyls, preventing them from participating in unwanted side reactions during the crucial glycosylation step that links the sugar to the mandelonitrile aglycone. Once the core structure is assembled, the acetate groups can be easily removed by hydrolysis under basic conditions (e.g., using sodium methoxide (B1231860) in methanol) to yield the final (R)-Prunasin product.

Beyond its role in synthesis, this compound has potential as a research tool in its own right, primarily as a lipophilic prodrug of (R)-Prunasin. The addition of the four acetyl groups dramatically increases the molecule's hydrophobicity. This change in physicochemical properties can significantly enhance its ability to cross biological membranes, such as the cell membrane, which are often impermeable to polar, hydrophilic molecules like unprotected glycosides.

Once inside a cell, ubiquitous intracellular esterase enzymes can hydrolyze the acetate esters, releasing the native (R)-Prunasin. This strategy allows for the effective delivery of (R)-Prunasin into the cellular environment for studies on its metabolism, downstream signaling effects, or interaction with intracellular targets.

Table 3: Comparison of Physicochemical Properties: (R)-Prunasin vs. This compound

| Property | (R)-Prunasin | This compound | Implication for Research Use |

|---|---|---|---|

| Chemical Formula | C₁₄H₁₇NO₆ | C₂₂H₂₅NO₁₀ | Increased carbon and oxygen content due to acetate groups. |

| Molar Mass (g/mol) | 295.29 | 463.43 | Significantly higher molecular weight. |

| Polarity | High (hydrophilic) | Low (lipophilic) | Tetraacetate is more soluble in organic solvents and lipids. |

| Cell Membrane Permeability | Low | High (predicted) | Tetraacetate can be used to deliver prunasin into cells. |

| Biological Activity | Active as substrate for β-glucosidases | Inactive until de-acetylated | Acts as a prodrug, releasing the active compound intracellularly. |

Future Research Directions in Cyanogenic Glucoside Biochemistry

Exploration of Novel Enzymatic Transformations and Catalysis

The metabolism of cyanogenic glucosides is mediated by a diverse array of enzymes whose catalytic mechanisms and substrate specificities are still being explored. Future research will focus on discovering new enzymes and characterizing their novel catalytic functions, which could have significant applications in biocatalysis and synthetic biology.

The primary enzymes involved in prunasin (B192207) metabolism belong to well-known families, including cytochrome P450s, UDP-glucosyltransferases, and β-glucosidases. researchgate.netoup.com However, there is growing evidence of additional enzymatic activities that modify cyanogenic glucosides. For example, further glycosylation, hydroxylation, and acylation reactions can lead to a greater diversity of these compounds in nature. nih.gov

Insects that feed on cyanogenic plants have evolved sophisticated detoxification mechanisms involving novel enzymatic transformations. nih.gov For instance, the whitefly Bemisia tabaci can detoxify the cyanogenic glycoside linamarin (B1675462) (structurally related to prunasin) by adding multiple glucose units to it, a reaction catalyzed by glycoside hydrolase family 13 enzymes using sucrose (B13894) as a substrate. nih.gov This transglucosidation renders the molecule inert to the plant's activating β-glucosidase. nih.gov The whitefly also employs phosphorylation as a detoxification strategy. nih.gov These discoveries open up the possibility that similar, yet undiscovered, enzymatic modifications of prunasin may occur in other organisms.

Future research directions include:

Enzyme Prospecting: Genome mining and functional screening of various plant and insect species to identify novel UGTs, acyltransferases, and other enzymes that can modify prunasin and related compounds.

Structural Biology: Determining the three-dimensional structures of key enzymes to understand the molecular basis of their substrate specificity and catalytic mechanisms.

Directed Evolution: Using laboratory evolution techniques to alter the substrate specificity and enhance the catalytic efficiency of known enzymes for applications in biocatalysis.

Biocatalytic Synthesis: Harnessing these enzymes for the chemo-enzymatic synthesis of novel glycosides and other valuable compounds.

Table 2: Enzymes Involved in Cyanogenic Glucoside Transformation

| Enzyme Class | Specific Enzyme Example | Reaction Catalyzed | Biological Context |

|---|---|---|---|

| Cytochrome P450 | CYP79D16, CYP71AN24 | Phenylalanine to Mandelonitrile (B1675950) conversion | Prunasin biosynthesis oup.com |

| UDP-glucosyltransferase (UGT) | UGT85A19 | Mandelonitrile to Prunasin | Prunasin biosynthesis frontiersin.org |

| β-Glucosidase | Prunasin Hydrolase (PH) | Prunasin to Mandelonitrile + Glucose | Cyanogenesis nih.gov |

| Lyase | Mandelonitrile Lyase (MDL) | Mandelonitrile to Benzaldehyde (B42025) + HCN | Cyanogenesis nih.gov |

| Transglucosidase | GH13 enzymes (B. tabaci) | Linamarin + Sucrose → Glucosyl-linamarin | Insect detoxification nih.gov |

Application of (R)-Prunasin Tetraacetate in Mechanistic Enzymology

Understanding the precise mechanisms of enzymes that synthesize and degrade prunasin is fundamental to biochemistry. This compound is a valuable tool for these studies. As a chemically stable, protected form of (R)-prunasin, it can be used to probe enzyme active sites and reaction kinetics in a controlled manner.

In its natural form, (R)-prunasin is a substrate for β-glucosidases like prunasin hydrolase. nih.gov The study of these enzymes can be complicated by the instability of the product, mandelonitrile, which spontaneously decomposes to release HCN. nih.gov this compound, which can be synthesized chemically, provides a stable precursor that can be deprotected in situ or used as a non-hydrolyzable analog to study enzyme binding. tandfonline.com

The acetyl groups render the molecule resistant to enzymatic hydrolysis by β-glucosidases. This property allows it to be used as a potential competitive inhibitor in kinetic studies to determine the binding affinity (Ki) of the enzyme for the prunasin backbone, without the complication of substrate turnover. By comparing the binding of prunasin and its tetraacetate derivative, researchers can infer the role of the hydroxyl groups of the glucose moiety in substrate recognition and binding.

Future applications in mechanistic enzymology include:

Enzyme Inhibition Studies: Using this compound as a competitive inhibitor to probe the active site architecture of prunasin hydrolase and other related β-glucosidases.

Substrate-Analog Co-crystallization: Attempting to co-crystallize enzymes with this compound to obtain high-resolution X-ray crystal structures of the enzyme-ligand complex, providing a snapshot of how the native substrate binds.

Probing Glycosyltransferase Activity: Using this compound as a starting material in chemo-enzymatic synthesis to explore the acceptor promiscuity of enzymes like the UGT that converts prunasin to amygdalin. oup.com

Development of Activity-Based Probes: Modifying the tetraacetate structure to create activity-based probes that can covalently label the active site of β-glucosidases, facilitating their identification and characterization in complex protein mixtures.

Development of New Biosynthetic Engineering Approaches for Cyanogenic Glucosides

Metabolic engineering of cyanogenic glucoside pathways holds significant promise for crop improvement. semanticscholar.org Efforts are focused on both enhancing cyanogenesis to improve pest resistance in some crops and eliminating it to improve food safety in others, such as cassava. annualreviews.orgresearchgate.net The detailed knowledge of the genes and enzymes of the prunasin pathway provides a powerful toolkit for these engineering approaches. oup.com

The biosynthesis of prunasin is controlled by a relatively small number of genes, making it an attractive target for genetic modification. wikipedia.org The identification and cloning of the cytochrome P450 and UGT genes from various species have enabled the heterologous expression of these pathways. oup.comsemanticscholar.org For example, engineering the production of cyanogenic glucosides in non-native plants has been shown to enhance resistance to generalist herbivores. annualreviews.org

Conversely, technologies like RNA interference (RNAi) have been used to downregulate the expression of key biosynthetic genes, such as the CYP79 family, to create acyanogenic or low-cyanogen varieties of crops like cassava. researchgate.net This is crucial for reducing the risk of cyanide poisoning from food products derived from these plants. inchem.org

Future research in biosynthetic engineering will likely involve:

Synthetic Biology Approaches: Reconstructing the entire prunasin biosynthetic pathway in microbial hosts like Escherichia coli or yeast for the industrial production of prunasin or related molecules. researchgate.net This could provide a sustainable source of these compounds for various applications.

Transcriptional Regulation Engineering: Modifying the promoters and transcription factors that control the expression of cyanogenic glucoside biosynthetic genes to achieve tissue-specific or inducible production, thereby minimizing metabolic cost to the plant while maximizing defense when needed.

Pathway Refactoring: Combining genes from different organisms to create novel pathways for the production of modified cyanogenic glucosides with altered biological activities or improved stability.

Genome Editing: Using CRISPR/Cas9 and other genome-editing tools to precisely knock out or modify the genes involved in prunasin biosynthesis or catabolism, offering a more targeted and efficient way to manipulate cyanogenic potential in crops compared to traditional breeding or RNAi.

Q & A

Q. What are the standard protocols for synthesizing (R)-Prunasin Tetraacetate, and how can purity be ensured during production?

this compound is synthesized via a three-step reaction: glycosylation of α-hydroxyamides using O-(2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl)trichloroacetimidate, cyanohydrin formation via carboxamide dehydration, and deprotection . To ensure purity, techniques like high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are critical. For example, NMR analysis (e.g., COSY, TOCSY, and HMBC spectra) confirms structural integrity, while HPLC quantifies impurities below 5% .

Q. How is (R)-Prunasin characterized structurally and functionally in plant defense studies?

Structural characterization employs NMR (e.g., ¹H, ¹³C, and 2D experiments) to confirm glycosidic linkages and acetate positions . Functionally, its role in plant defense is assessed by correlating prunasin concentrations with herbivore resistance under controlled light and seasonal conditions. For instance, root prunasin levels in Prunus serotina are quantified via liquid chromatography-mass spectrometry (LC-MS) under varying light regimes and seasonal cycles .

Q. What analytical methods are recommended for quantifying (R)-Prunasin in biological matrices?

LC-MS is preferred for sensitivity and specificity, particularly when distinguishing (R)-Prunasin from its stereoisomers like sambunigrin. Calibration curves using deuterated internal standards (e.g., D₅-prunasin) improve accuracy. Enzyme-linked immunosorbent assays (ELISAs) with monoclonal antibodies specific to cyanogenic glycosides offer a high-throughput alternative .

Advanced Research Questions

Q. How can researchers reconcile contradictory data on prunasin concentrations influenced by environmental factors?

Seasonal changes and light conditions may yield conflicting prunasin levels (e.g., higher concentrations under restricted light vs. seasonal fluctuations). Multivariate statistical models (e.g., ANOVA with post-hoc Tukey tests) isolate confounding variables. Longitudinal studies tracking prunasin in Prunus serotina roots across seasons, paired with controlled light experiments, clarify interactions between environmental drivers .

Q. What experimental designs address the stereo-specificity challenges in (R)-Prunasin biosynthesis?

Q. How can researchers validate the enzymatic hydrolysis kinetics of (R)-Prunasin in cyanogenic pathways?

Prunasin hydrolases (PHs) are characterized via Michaelis-Menten kinetics. Purify isoforms (e.g., PH I, IIa, IIb) using hydroxyapatite chromatography and gel filtration . Measure Kₘ and Vₘₐₓ via spectrophotometric assays (e.g., benzaldehyde release at 245 nm). Competitive inhibition studies with amygdalin differentiate isoform-specific activities .

Q. What strategies optimize the reproducibility of this compound in drug delivery studies?

Reproducibility hinges on controlled acetylation conditions (e.g., anhydrous acetic acid, 4Å molecular sieves) and rigorous purification (e.g., silica gel chromatography). Stability studies under varying pH and temperature identify degradation pathways. For in vivo applications, encapsulation in liposomes or polymeric nanoparticles enhances bioavailability .

Methodological Considerations

- Data Contradictions : Use sensitivity analysis to weigh environmental vs. genetic factors in prunasin variability .

- Open Science Compliance : Deposit raw NMR/HPLC data in repositories like Dryad or Figshare with DOIs for transparency .

- Ethical Reporting : Disclose conflicts (e.g., commercial synthesis reagents) and adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.